[4-(4-Fluorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid hydrobromide
Overview
Description
[4-(4-Fluorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid hydrobromide: is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Fluorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid hydrobromide typically involves multiple steps, starting with the formation of the thiazole ring. One common synthetic route is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea. The specific steps might include:
Preparation of α-haloketone: : Reacting 4-fluorobenzaldehyde with chloroacetone in the presence of a base to form the α-haloketone.
Formation of thiazole ring: : Reacting the α-haloketone with thiourea under acidic conditions to form the thiazole ring.
Introduction of acetic acid group: : Further functionalization to introduce the acetic acid group at the appropriate position on the thiazole ring.
Conversion to hydrobromide: : Treating the final product with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can be performed to reduce the thiazole ring or the fluorophenyl group.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Electrophilic substitution might involve using strong acids or Lewis acids, while nucleophilic substitution could use strong nucleophiles like amines or alkoxides.
Major Products Formed
Oxidation: : Formation of thiazole sulfoxides or sulfones.
Reduction: : Reduced thiazole derivatives or fluorophenyl derivatives.
Substitution: : Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: : Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases, such as inflammation and oxidative stress-related conditions.
Industry: : Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which [4-(4-Fluorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid hydrobromide exerts its effects depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets within cells, leading to changes in cellular processes. The fluorophenyl group can enhance the compound's binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
[4-(4-Fluorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid hydrobromide: can be compared to other thiazole derivatives, such as:
4-(4-Fluorophenyl)benzoic acid: : Similar structure but lacks the thiazole ring.
2-Methyl-1,3-thiazole-4-carboxylic acid: : Similar thiazole core but different substituents.
4-Fluorophenylacetic acid: : Similar fluorophenyl group but lacks the thiazole ring.
This compound .
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2S.BrH/c1-7-14-12(10(17-7)6-11(15)16)8-2-4-9(13)5-3-8;/h2-5H,6H2,1H3,(H,15,16);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYSPWVVTYDQTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CC(=O)O)C2=CC=C(C=C2)F.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrFNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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